Triethylaluminum
Overview
Description
Triethylaluminum is one of the simplest examples of an organoaluminum compound. Despite its name, the compound has the formula Al₂(C₂H₅)₆. This colorless liquid is pyrophoric, meaning it can ignite spontaneously upon exposure to air. It is an industrially important compound, closely related to trimethylaluminum .
Mechanism of Action
Target of Action
Triethylaluminum (TEA) is an organoaluminum compound . It is primarily targeted in industrial chemical processes, where it is used as a catalyst or co-catalyst . The primary targets of TEA are the reactants in these processes, where it facilitates or accelerates chemical reactions .
Mode of Action
TEA interacts with its targets (reactants) by donating or accepting electrons, thereby facilitating chemical reactions . This interaction alters the electronic configuration of the reactants, enabling them to undergo reactions that they otherwise would not .
Biochemical Pathways
TEA is involved in various industrial chemical processes. For instance, it is prepared from aluminum, hydrogen, and ethylene in a one or two-step process . The exact biochemical pathways affected by TEA can vary depending on the specific chemical process in which it is used .
Pharmacokinetics
It’s important to note that tea is a highly reactive compound that can react violently with water and other substances . Therefore, its bioavailability and distribution would be highly dependent on the specific environmental and handling conditions.
Result of Action
The result of TEA’s action is the facilitation or acceleration of chemical reactions . By interacting with its targets, TEA enables the production of various chemical products. It’s important to note that tea is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously in air .
Action Environment
The action, efficacy, and stability of TEA are highly influenced by environmental factors. For instance, TEA reacts violently with water, alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons, causing fire and explosion hazards . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions .
Biochemical Analysis
Biochemical Properties
Triethylaluminum plays a significant role in biochemical reactions due to its strong Lewis acid properties. It interacts with various enzymes, proteins, and other biomolecules by forming coordination complexes. These interactions often result in the activation or inhibition of enzymatic activity. For example, this compound can bind to the active sites of enzymes, altering their conformation and affecting their catalytic functions. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and DNA replication processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. It can also interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Additionally, this compound can induce post-translational modifications of proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is highly reactive and can degrade rapidly upon exposure to air or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes. In vitro and in vivo studies have shown that the stability and reactivity of this compound can significantly impact its biological effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as oxidative stress and inflammation, have been observed at high doses of this compound. These threshold effects highlight the importance of dosage considerations in the study of this compound’s biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in energy production, such as those in the glycolytic and tricarboxylic acid (TCA) cycles. Additionally, this compound can affect the levels of metabolites, such as ATP and NADH, by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in specific cellular compartments. For example, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to various organelles. The transport and distribution of this compound are critical for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with biomolecules in specific compartments to modulate their activity and function .
Preparation Methods
Triethylaluminum can be synthesized via several routes. One efficient method involves the reaction of aluminum, hydrogen gas, and ethylene: [ 2 \text{Al} + 3 \text{H}_2 + 6 \text{C}_2\text{H}_4 \rightarrow \text{Al}_2(\text{C}_2\text{H}_5)_6 ] This multistep process is significant for its efficiency and is widely used industrially .
Another method involves the reduction of ethylaluminum sesquichloride with an alkali metal such as sodium: [ 6 \text{Al}_2\text{Cl}_3\text{Et}_3 + 18 \text{Na} \rightarrow 3 \text{Al}_2(\text{C}_2\text{H}_5)_6 + 6 \text{Al} + 18 \text{NaCl} ] This method also produces this compound in high yields .
Chemical Reactions Analysis
Triethylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts violently with oxygen, forming aluminum oxide and ethane.
Hydrolysis: Reacts with water to produce aluminum hydroxide and ethane.
Substitution: Reacts with halogens and halogenated hydrocarbons, forming aluminum halides and ethyl halides.
Common reagents used in these reactions include water, oxygen, and halogens. The major products formed are aluminum hydroxide, aluminum oxide, and ethyl halides .
Scientific Research Applications
Triethylaluminum is used extensively in scientific research and industrial applications:
Biology: Used in the synthesis of various organic compounds that are essential in biological research.
Medicine: Plays a role in the production of pharmaceuticals by acting as a reagent in organic synthesis.
Comparison with Similar Compounds
Triethylaluminum is closely related to other organoaluminum compounds such as trimethylaluminum and triisobutylaluminum. Compared to these compounds, this compound is unique due to its specific reactivity and efficiency as a catalyst in polymerization reactions .
Similar Compounds
- Trimethylaluminum
- Triisobutylaluminum
This compound’s unique properties, such as its pyrophoric nature and high reactivity, make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
triethylalumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOITXYVAKOUIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Al | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026616 | |
Record name | Triethylaluminum | |
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Molecular Weight |
114.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979] | |
Record name | ALUMINUM TRIETHYL | |
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Record name | Aluminum, triethyl- | |
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Boiling Point |
367.9 °F at 760 mmHg (USCG, 1999), 194 °C | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Flash Point |
-63 °F (NFPA, 2010), -63 °F (-53 °C) | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Solubility |
Miscible with saturated hydrocarbons | |
Record name | TRIETHYLALUMINUM | |
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Density |
0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C | |
Record name | ALUMINUM TRIETHYL | |
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Record name | TRIETHYLALUMINUM | |
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Vapor Pressure |
0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/ | |
Record name | Triethylaluminum | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-93-8 | |
Record name | ALUMINUM TRIETHYL | |
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Record name | Triethylaluminum | |
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Record name | Aluminum, triethyl- | |
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Record name | TRIETHYLALUMINUM | |
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Melting Point |
-51 °F (USCG, 1999), -52.5 °C (freezing point) | |
Record name | ALUMINUM TRIETHYL | |
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URL | https://cameochemicals.noaa.gov/chemical/2397 | |
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Record name | TRIETHYLALUMINUM | |
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Retrosynthesis Analysis
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